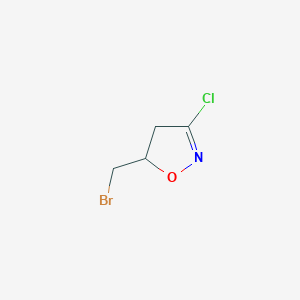

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxazoles, which are heterocyclic compounds that contain an oxygen and nitrogen atom in a five-membered ring.

科学的研究の応用

Synthesis and Reactivity

- Patil and Luzzio (2016) described the synthesis of 2-(halomethyl)-4,5-diphenyloxazoles, emphasizing the reactivity of chloromethyl and bromomethyl analogues for creating a variety of substituted oxazoles. The bromomethyl analogues were highlighted for their utility in C-alkylation reactions, leading to concise syntheses of complex molecules like Oxaprozin (Patil & Luzzio, 2016).

Coordination Chemistry

- Gómez, Muller, and Rocamora (1999) reviewed the coordination chemistry of oxazoline ligands, which include 4,5-dihydro-1,3-oxazole derivatives. These compounds are utilized as chiral auxiliaries in asymmetric syntheses, showcasing their versatile ligand design and synthesis from readily available precursors (Gómez et al., 1999).

Cross-Coupling Reactions

- Young, Smith, and Taylor (2004) explored the synthesis of 4-bromomethyl-2-chlorooxazole as a building block for 2,4-disubstituted oxazoles through palladium-catalyzed cross-coupling reactions. This work highlights the selectivity for bromomethyl position, providing a pathway to diverse 4-substituted-2-chlorooxazoles (Young et al., 2004).

Antibacterial Activity

- Research on N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thiones demonstrated potential antibacterial activity, suggesting the utility of bromomethylated compounds in developing new antimicrobial agents (Plech et al., 2011).

Halogenation and Regioselectivity

- Yamane, Mitsudera, and Shundoh (2004) presented a method for the synthesis of 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, showcasing high regioselectivity and moderate to good yields. This approach demonstrates the versatility of halomethyl oxazoles in synthesizing structurally diverse compounds (Yamane et al., 2004).

作用機序

Target of Action

Bromomethyl compounds have been known to participate in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with organoboron reagents in similar reactions.

Mode of Action

Bromomethyl compounds have been reported to participate in crosslinking and intercalative activities with dna . This suggests that 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole might interact with its targets in a similar manner.

Biochemical Pathways

Bromomethyl compounds have been implicated in various biochemical pathways, including those involved in dna crosslinking .

Result of Action

Bromomethyl compounds have been reported to exhibit crosslinking and intercalative activities with dna , suggesting that this compound might have similar effects.

Action Environment

The stability and reactivity of bromomethyl compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

特性

IUPAC Name |

5-(bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrClNO/c5-2-3-1-4(6)7-8-3/h3H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJFWZMNJLJNRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-{[(3-chloro-4-fluorophenyl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2457698.png)

![6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2457706.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2457708.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2457709.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2457710.png)

![4-chloro-2-((E)-{[3-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2457711.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2457713.png)

![(E)-2-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457716.png)

![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)